molecular formula C4H4N2O2 B136671 Oxazole-5-carboxamide CAS No. 158178-93-9

Oxazole-5-carboxamide

Cat. No.: B136671
CAS No.: 158178-93-9
M. Wt: 112.09 g/mol
InChI Key: MXNFUCNDPLBTMF-UHFFFAOYSA-N
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Description

Oxazole-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis

Oxazole-5-carboxamide and its derivatives can be synthesized using a microwave-assisted procedure. This approach is effective for various substituted oxazoles and yields high purity products (Nolt et al., 2006).

Synthesis in Medicinal Chemistry

These compounds are instrumental in medicinal chemistry. For instance, substituted quinolyl oxazoles are identified as potent phosphodiesterase 4 (PDE4) inhibitors, with the oxazole core featuring 4-carboxamide and 5-aminomethyl groups being a novel PDE4 inhibitory pharmacophore (Kuang et al., 2007).

Copper-Catalyzed Synthesis

The synthesis of 2-phenyl-4,5-substituted oxazoles using copper-catalyzed intramolecular cyclization is another application. This method is used for producing highly functionalized oxazoles with diverse functionalities (Kumar et al., 2012).

Palladium-Catalyzed Activation

This compound derivatives are used in palladium-catalyzed C(sp(3))-H bond activation, leading to the creation of various non-natural amino acids. This process utilizes bidentate auxiliaries derived from oxazole-4-carboxamide moieties (Pasunooti et al., 2015).

Photo-Oxidation Studies

Oxazole and its derivatives' reaction with singlet oxygen has been studied using density functional theory calculations. This research is significant for understanding oxazole's roles in heterocycle chemistry and its presence in active natural and medicinal species (Zeinali et al., 2020).

Synthesis of Oxazole-4-Carboxylate Derivatives

Oxazole-4-carboxylate derivatives are synthesized from N-acyl-β-halodehydroaminobutyric acid derivatives, showing potential as fluorescent probes. These derivatives are useful for studying the photophysical properties of compounds (Ferreira et al., 2010).

Acid Ceramidase Inhibitors

Substituted oxazol-2-one-3-carboxamides, a class of oxazole derivatives, have been synthesized as acid ceramidase inhibitors. These compounds play a crucial role in the metabolism of lysosomal ceramides, with potential therapeutic effects in sphingolipid-mediated disorders (Caputo et al., 2020).

Antihypertensive Properties

Oxazole derivatives, specifically phosphorylated oxazole (POD) derivatives, have been synthesized and studied for their antihypertensive properties. These studies focus on their potential as new bioregulators and treatment options for hypertension (Nizhenkovska et al., 2020).

Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The development of efficient synthetic strategies for the preparation of novel 2’-carboxyl isoflavones and their recyclization products, pyrazoles and oxazoles, is a promising future direction . Utilizing readily accessible starting materials and mild reaction conditions, the synthesis affords valuable compounds with good to excellent yields .

Biochemical Analysis

Biochemical Properties

Oxazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis. Additionally, this compound interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

This compound exerts a range of effects on different types of cells and cellular processes. In cancer cells, this compound has been found to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways. This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, leading to their inhibition or activation. For example, this compound binds to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, ultimately affecting cellular functions such as growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term efficacy. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a reduction in its biological activity. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of this compound and its metabolites in the liver and kidneys. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then undergo further biotransformation or be excreted from the body. This compound also interacts with cofactors such as NADH and FAD, which are essential for its metabolic activity. The effects of this compound on metabolic flux and metabolite levels have been studied, revealing its impact on key metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, this compound can interact with intracellular binding proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression. The subcellular localization of this compound is crucial for its therapeutic effects, as it determines the sites of its action within the cell .

Properties

IUPAC Name

1,3-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNFUCNDPLBTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624697
Record name 1,3-Oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158178-93-9
Record name 1,3-Oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazole-5-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.